molecular formula C22H19FN2O4S2 B2523288 (3Z)-3-{[(2-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894684-28-7

(3Z)-3-{[(2-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2523288
CAS No.: 894684-28-7
M. Wt: 458.52
InChI Key: QXNNUEFCFMWCOI-MOSHPQCFSA-N
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Description

(3Z)-3-{[(2-Ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a structurally complex heterocyclic compound featuring a thieno[3,2-c][1,2]thiazin-4(3H)-one core modified with a 2-ethoxyphenylamino methylene group at the 3-position and a 4-fluorobenzyl substituent at the 1-position.

Properties

IUPAC Name

(3Z)-3-[(2-ethoxyanilino)methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O4S2/c1-2-29-19-6-4-3-5-17(19)24-13-20-21(26)22-18(11-12-30-22)25(31(20,27)28)14-15-7-9-16(23)10-8-15/h3-13,24H,2,14H2,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNNUEFCFMWCOI-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-3-{[(2-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a member of the thiazine class of heterocyclic compounds. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C16H16F N3O2S2
  • Molecular Weight : 351.43 g/mol
  • CAS Number : 174139-69-6

The structure features a thieno[3,2-c][1,2]thiazine core, which is known for its diverse biological activities. The presence of the ethoxyphenyl and fluorobenzyl substituents enhances its pharmacological potential.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as human leukocyte elastase (HLE), which plays a role in inflammatory responses. This inhibition can lead to reduced inflammation and tissue damage in various conditions .
  • Antioxidant Activity : Compounds with similar structures demonstrate significant antioxidant properties, which can protect cells from oxidative stress. This is crucial in preventing cellular damage associated with cancer and other diseases .
  • Anticancer Activity : Thieno[3,2-c][1,2]thiazine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, related compounds have been tested against prostate cancer cell lines with varying degrees of success .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

Activity Type IC50 Value (µM) Reference
HLE Inhibition5.8
Antioxidant Activity56.26
α-Glucosidase Inhibition13.2
β-Glucuronidase Inhibition0.003

Case Studies

Several studies have explored the biological activity of thieno[3,2-c][1,2]thiazine derivatives:

  • Study on Anticancer Properties : A recent investigation evaluated the anticancer effects of various thieno derivatives against PC-3 prostate cancer cell lines. The study found that certain derivatives exhibited IC50 values significantly lower than standard treatments like doxorubicin, indicating their potential as effective anticancer agents .
  • Inflammatory Response Modulation : Another study focused on the anti-inflammatory properties of thiazine compounds through HLE inhibition. The results indicated that these compounds could reduce inflammation markers in vitro, suggesting a therapeutic application in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

  • (3Z)-3-{[(2-Fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (PubChem entry, ): Substituent Differences:
  • 2-Fluorophenylamino vs.
  • 4-Methylbenzyl vs. 4-fluorobenzyl : Fluorine’s electron-withdrawing effect could alter electronic distribution, affecting receptor interactions.
    • Synthetic Implications : Substituent choice influences reaction conditions. For example, introducing ethoxy groups may require protective strategies to avoid side reactions.
  • (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione ( ): Core Structure: Triazole-thione vs. thieno-thiazinone. Halogen Effects: Chlorine’s higher electronegativity compared to fluorine could increase oxidative stability but reduce solubility .

Spectroscopic Characterization

  • NMR and UV Analysis: As shown in , compounds with aromatic and heterocyclic systems are routinely characterized via $ ^1H $-NMR and $ ^{13}C $-NMR. For the target compound, key signals would include: 4-Fluorobenzyl: Aromatic protons at δ 7.2–7.4 ppm (split by fluorine coupling). 2-Ethoxyphenylamino: Ethoxy group protons at δ 1.4 (triplet, -CH$ _3 $) and δ 4.0 (quartet, -CH$ _2 $) .

Data Tables

Table 1: Structural Comparison of Target Compound and Analogs

Compound Core Structure R1 (Position 3) R2 (Position 1)
Target Compound Thieno-thiazinone 2-Ethoxyphenylamino 4-Fluorobenzyl
Analog () Thieno-thiazinone 2-Fluorophenylamino 4-Methylbenzyl
Triazole-Thione () Triazole 2-Chlorobenzylidene 2-Chlorophenyl

Table 2: Theoretical Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/mL)
Target Compound ~480 3.2 0.05
Analog () ~450 2.8 0.12
Triazole-Thione () ~390 4.1 0.01

Research Findings

  • Substituent Impact : The ethoxy group in the target compound likely enhances lipophilicity (LogP ~3.2) compared to fluorine analogs, which may improve bioavailability but reduce aqueous solubility .
  • Core Structure Relevance: The thieno-thiazinone scaffold’s fused rings could provide conformational rigidity, favoring selective binding to protein targets over flexible triazole derivatives .
  • Synthetic Challenges: Introducing the 2-ethoxyphenylamino group may require protective groups (e.g., Boc) to prevent undesired side reactions during cyclization .

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